molecular formula C8H12N2O B3270590 4-Amino-2-methoxy-5-methylaniline CAS No. 5307-00-6

4-Amino-2-methoxy-5-methylaniline

Cat. No.: B3270590
CAS No.: 5307-00-6
M. Wt: 152.19 g/mol
InChI Key: KNRVAYVZVIKHHL-UHFFFAOYSA-N
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Description

4-Amino-2-methoxy-5-methylaniline is an organic compound with the molecular formula C8H11NO. It is a derivative of aniline, featuring both amine and methoxy functional groups. This compound is known for its applications in the synthesis of dyes and pigments, as well as its presence in various industrial processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-2-methoxy-5-methylaniline typically involves several steps starting from 4-chlorotoluene. The process includes nitration to form 3-nitro-4-chlorotoluene, followed by a reaction with methoxide sources to yield 4-methoxy-2-nitrotoluene. Finally, reduction of the nitro group results in the formation of this compound .

Industrial Production Methods: Industrial production methods for this compound often involve large-scale nitration and reduction processes, utilizing catalysts and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 4-Amino-2-methoxy-5-methylaniline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-Amino-2-methoxy-5-methylaniline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Amino-2-methoxy-5-methylaniline involves its interaction with various molecular targets. The compound can participate in hydrogen bonding, π-π interactions, and other non-covalent interactions with proteins and enzymes. These interactions can modulate the activity of biological pathways and influence cellular processes .

Comparison with Similar Compounds

  • 2-Methoxy-5-methylaniline
  • 4-Methoxy-2-methylaniline
  • 2-Methylaniline
  • 4-Methylaniline

Comparison: 4-Amino-2-methoxy-5-methylaniline is unique due to the presence of both amine and methoxy groups, which influence its reactivity and applications. Compared to similar compounds, it offers distinct advantages in terms of its synthetic versatility and potential biological activity .

Properties

IUPAC Name

2-methoxy-5-methylbenzene-1,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O/c1-5-3-7(10)8(11-2)4-6(5)9/h3-4H,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNRVAYVZVIKHHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1N)OC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90201145
Record name 4-Amino-2-methoxy-5-methylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90201145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5307-00-6
Record name 4-Amino-2-methoxy-5-methylaniline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005307006
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC36994
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36994
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Amino-2-methoxy-5-methylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90201145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-AMINO-2-METHOXY-5-METHYLANILINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HXB8JN17JU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

At a temperatutre of 80° C, hydrazine is allowed to act -- in the presence of Raney nickel -- on 18.2 parts by weight of 2-nitro-5-amino-4-methoxy-toluene in 100 parts by volume of water, until no nitro compound can be detected any more. The 2-methoxy-5-methyl-1,4-diaminobenzene having been formed is dissolved by an addition of hydrochloric acid up to a pH value of from 2 to 2.5. After filtering off from the Raney nickel, the diamine is monodiazotized at a temperature of from 0° to 5° C in the pH range of from 1.5 to 3.5 with a further addition of hydrochloric acid. Subsequently, the process is carried out according to the specifications of Example 6 and a disazo dyestuff of the formula (XIII) ##STR14## is obtained which dyes polyester fabric in an orange shade.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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